3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole
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Overview
Description
3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a tert-butyl group at position 3 and a phenylthio methyl group at position 5, making it a unique derivative of pyrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole typically involves the reaction of tert-butyl hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding dihydropyrazole.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Electrophilic reagents like alkyl halides or aryl halides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydropyrazole derivatives
Substitution: Various alkyl or aryl substituted pyrazoles
Scientific Research Applications
3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various biological pathways, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-butyl)-1H-pyrazole
- 5-(phenylthio)methyl-1H-pyrazole
- 3-(tert-butyl)-5-methyl-1H-pyrazole
Uniqueness
3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole is unique due to the presence of both the tert-butyl and phenylthio methyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.
Biological Activity
3-(tert-butyl)-5-((phenylthio)methyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article explores the biological activity of the specific compound, synthesizing findings from various studies to present a comprehensive overview.
The synthesis of this compound involves several chemical reactions that yield the desired pyrazole structure. The compound can be synthesized through a reaction between tert-butyl hydrazine and phenylthioacetaldehyde, followed by cyclization and purification processes. The efficiency of this synthesis is critical for producing sufficient quantities for biological testing.
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. Here are some key findings:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of IL-6 at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has also been documented. Compounds structurally related to this compound have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL against these pathogens, showcasing their potential as antibacterial agents .
Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of significant interest. Studies have shown that specific pyrazole compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For example, one derivative demonstrated an IC50 value of 49.85 µM against A549 cells, indicating substantial cytotoxicity . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Studies
Several case studies illustrate the biological activity of pyrazole derivatives:
- Anti-inflammatory Study : A derivative similar to this compound was tested in a carrageenan-induced edema model in mice, showing comparable results to indomethacin with significant reduction in paw swelling .
- Antimicrobial Efficacy : In vitro tests against Bacillus subtilis and Proteus vulgaris revealed that certain pyrazole derivatives had MIC values significantly lower than those of standard antibiotics, highlighting their potential as effective antimicrobial agents .
- Anticancer Mechanism : A detailed study on a series of pyrazole derivatives indicated that one compound inhibited the growth of cancer cells by inducing G1 phase cell cycle arrest and promoting apoptosis through caspase activation .
Data Tables
Properties
CAS No. |
493038-65-6 |
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Molecular Formula |
C14H18N2S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
3-tert-butyl-5-(phenylsulfanylmethyl)-1H-pyrazole |
InChI |
InChI=1S/C14H18N2S/c1-14(2,3)13-9-11(15-16-13)10-17-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,15,16) |
InChI Key |
DMBRMJJWIWQUSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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